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molecular formula C11H16O B042202 2-tert-Butyl-4-methylphenol CAS No. 2409-55-4

2-tert-Butyl-4-methylphenol

Cat. No. B042202
M. Wt: 164.24 g/mol
InChI Key: IKEHOXWJQXIQAG-UHFFFAOYSA-N
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Patent
US03976677

Procedure details

By operating according to Example 1, starting from 9.85 g of potassium 2-t-butyl-p-cresolate, obtained "in situ" by salification of 8 g of 2-t-butyl-p-cresol with KOH, and from 5.9 g of acetophenone (molar ratio = 1:1), 1.13 g of benzoylacetic acid were obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium 2-t-butyl-p-cresolate
Quantity
9.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1(C([O-])=O)[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH3:12])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[K+].[OH-].[K+]>>[C:1]([C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
potassium 2-t-butyl-p-cresolate
Quantity
9.85 g
Type
reactant
Smiles
C(C)(C)(C)C1(CC(=CC=C1O)C)C(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 122.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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